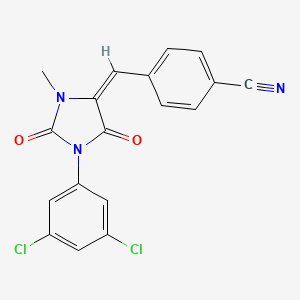![molecular formula C11H21NO3 B2949739 Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester CAS No. 116662-96-5](/img/structure/B2949739.png)
Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acids are organic compounds that are derived from ammonia by replacing one hydrogen atom with a carboxylic acid group. The general formula for carbamic acids is R1R2NCOOH, where R1 and R2 can be any organic groups . Carbamic acid esters, also known as carbamates, are derived from carbamic acids by replacing the hydroxyl group with an organic group. They are widely used in agriculture as pesticides and also have applications in pharmaceuticals .
Synthesis Analysis
The synthesis of carbamic acids and their esters generally involves the reaction of an amine with a chloroformate or other activated form of carbonic acid . The specific synthesis route for a particular carbamic acid or ester would depend on the specific groups R1 and R2.Molecular Structure Analysis
The molecular structure of a carbamic acid or ester consists of a carbonyl group (C=O) and an amine group (R1R2N-) attached to the same carbon atom . The specific structure for a particular compound would depend on the groups R1 and R2.Chemical Reactions Analysis
Carbamic acids and their esters can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and rearrangement reactions . The specific reactions that a particular compound can undergo would depend on the groups R1 and R2.Physical And Chemical Properties Analysis
The physical and chemical properties of a carbamic acid or ester, such as its melting point, boiling point, solubility, and stability, would depend on the groups R1 and R2 .Mechanism of Action
Mode of Action
Tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate is involved in palladium-catalyzed cross-coupling reactions . It interacts with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) . The compound’s interaction with its targets leads to changes in the biochemical pathways within the body.
Biochemical Pathways
It is used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may affect the synthesis and function of these compounds within the body.
Result of Action
Its use in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles suggests that it may have a role in the synthesis of these compounds within the body .
Advantages and Limitations for Lab Experiments
Tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate has several advantages for use in lab experiments. Firstly, it is readily available and can be synthesized using simple methods. Secondly, it exhibits potent inhibitory activity against HMG-CoA reductase, which makes it a valuable tool for studying the biosynthesis of cholesterol. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate. Firstly, researchers could investigate the potential of this compound as a lead compound for the development of new drugs for the treatment of hypercholesterolemia. Secondly, researchers could explore the mechanism of action of this compound in more detail, with a view to identifying new targets for drug development. Finally, researchers could investigate the potential of this compound for use in other areas of research, such as cancer biology and neurodegenerative diseases.
Synthesis Methods
The synthesis of tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate can be achieved through several methods. One of the most common methods involves the reaction of tert-butyl isocyanate with (this compound)-1-formyl-3-methylbutanol in the presence of a catalyst. This reaction yields tert-butyl (this compound)-1-formyl-3-methylbutylcarbamate as the main product, along with some side products.
Scientific Research Applications
Tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound exhibits potent inhibitory activity against certain enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRFZHUKLKNO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)
![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)
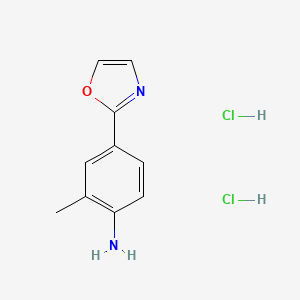

![2-(6-chloro-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949665.png)
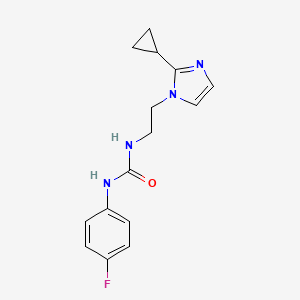
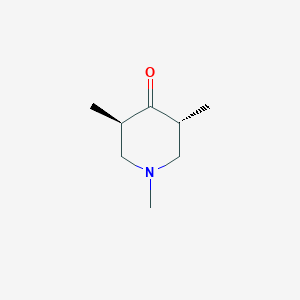
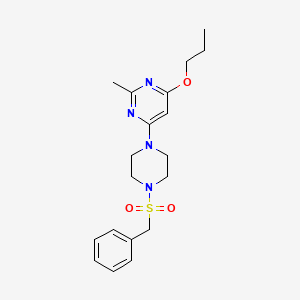

![5-Methyl-3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2949675.png)
